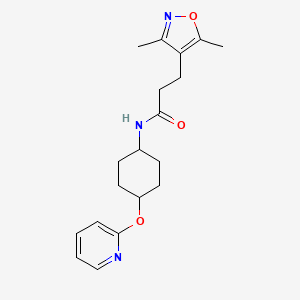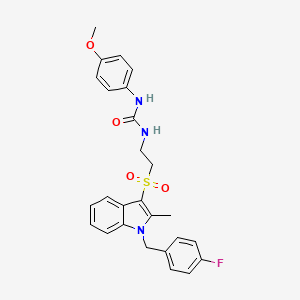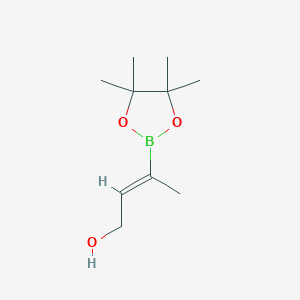
5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4H-thieno[3,4-c]pyrazole derivatives has been described through the cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones with arylhydrazines . Similarly, novel pyrazole derivatives have been synthesized by reacting 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with benzaldehyde(2or 4fluorophenyl)hydrazone . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often investigated using computational methods such as Density Functional Theory (DFT). For example, the molecular structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using HF and DFT levels of calculations, and the results were in agreement with experimental infrared bands . The molecular structure influences the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, cyclizations, and additions, depending on the functional groups present in the molecule. The reactivity of specific sites within the molecule can be predicted by analyzing the molecular electrostatic potential (MEP) maps, which show regions of electrophilic and nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorophenyl groups can significantly affect these properties. For example, the presence of a fluorine atom can enhance the stability and lipophilicity of the molecule, potentially affecting its pharmacokinetic properties . Additionally, the first hyperpolarizability of these compounds can be calculated to determine their role in nonlinear optics .
Case Studies
Pyrazole derivatives have been studied for various biological activities. The 4-fluorophenyl derivative of a thieno[3,4-c]pyrazole series showed remarkable analgesic, antiinflammatory, and antipyretic activities, as well as platelet antiaggregating activity in vitro . Molecular docking studies have suggested that certain pyrazole derivatives might exhibit inhibitory activity against enzymes like phosphodiesterase and may act as anti-neoplastic agents . These studies provide insights into the potential therapeutic applications of pyrazole derivatives, including the compound of interest.
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-13-7-5-12(6-8-13)15-11-14(17-4-2-10-24-17)20-21(15)18(22)16-3-1-9-23-16/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMMPMQLMKQBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)

![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)

![9-Bromodispiro[3.0.35.14]nonane](/img/structure/B3005986.png)
![Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)
![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)

![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)
